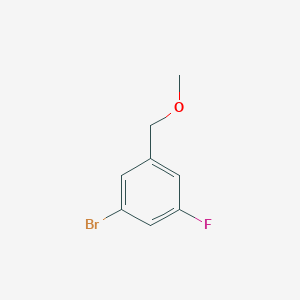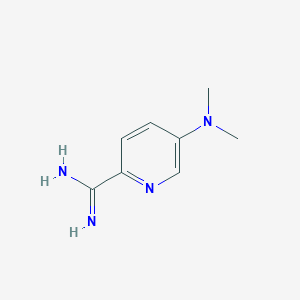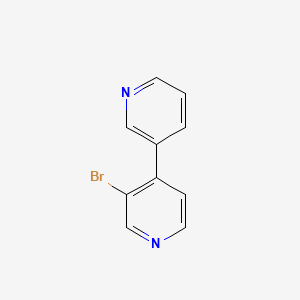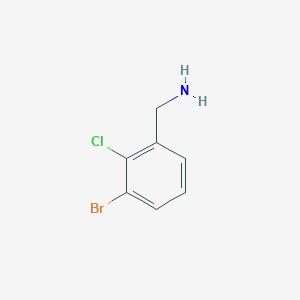
(3-Bromo-2-chlorophenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-Bromo-2-chlorophenyl)methanamine” is a chemical compound with the CAS Number: 1044256-91-8 . It has a molecular weight of 220.5 . It is typically in liquid form .
Molecular Structure Analysis
The InChI code for “(3-Bromo-2-chlorophenyl)methanamine” is1S/C7H7BrClN/c8-6-3-1-2-5(4-10)7(6)9/h1-3H,4,10H2 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“(3-Bromo-2-chlorophenyl)methanamine” has a molecular weight of 220.5 . It is typically in liquid form and is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
1. Hapten Synthesis and Immunoassays
(4-bromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-5-(trifluoromethyl)-1H-pyrrol-3-yl) methanamine, a hapten of chlorfenapyr, was synthesized for use in immunoassays. This derivative was conjugated to proteins to form complete antigens, used to immunize rabbits, and showed promising results in enzyme-linked immunosorbent assay (ELISA) tests, indicating its potential in biological and chemical research applications (Liu ShunZi & Xu Han-hong, 2009).
2. Crystal Structure Analysis and Potential Cancer Inhibition
Studies on compounds structurally similar to (3-Bromo-2-chlorophenyl)methanamine have shown interesting results in crystal structure analysis and theoretical investigations. One such compound demonstrated potential as a cancer inhibitor in molecular docking studies, showcasing the potential of similar molecules in medical research (R. Kamaraj et al., 2021).
3. Synthesis of Enantiomerically Pure Compounds
The synthesis of enantiomerically pure compounds structurally related to (3-Bromo-2-chlorophenyl)methanamine has been developed. This process highlights the compound's potential in creating pure enantiomers for use in various scientific applications, particularly in chemical research (Shuo Zhang et al., 2014).
4. Organic Synthesis and Chemical Reactions
The compound's derivatives have been used in various organic syntheses and chemical reactions. For instance, research involving the bromination of related compounds has provided valuable insights into the synthesis of bromo-substituted organic molecules, crucial in pharmaceutical and chemical industries (K. Kobayashi et al., 2013).
5. Antimicrobial and Antifungal Applications
Synthesized derivatives of (3-Bromo-2-chlorophenyl)methanamine have shown antimicrobial and antifungal activities, indicating its potential use in developing new therapeutic agents (B. G. Rao et al., 2013).
Safety And Hazards
“(3-Bromo-2-chlorophenyl)methanamine” is classified as dangerous, with hazard statements H302 and H314 . This indicates that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
properties
IUPAC Name |
(3-bromo-2-chlorophenyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN/c8-6-3-1-2-5(4-10)7(6)9/h1-3H,4,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAIHXQAESJVGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Cl)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-2-chlorophenyl)methanamine | |
CAS RN |
1044256-91-8 |
Source


|
| Record name | (3-bromo-2-chlorophenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

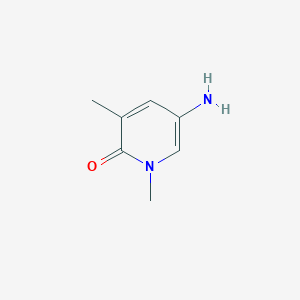
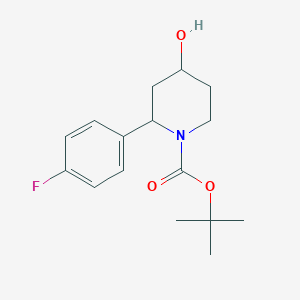
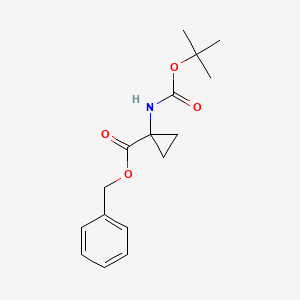
![2-methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B1374362.png)
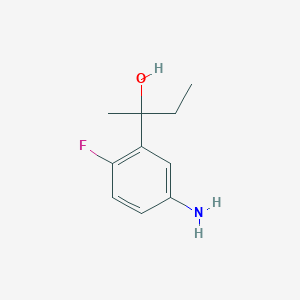
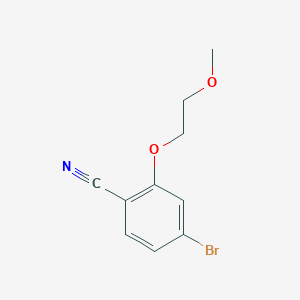
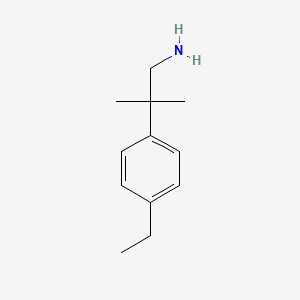
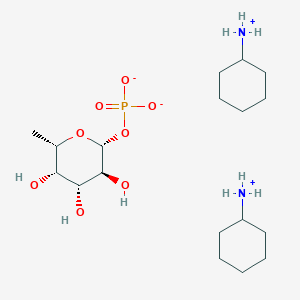
![7-Bromo-2-isopropyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1374368.png)
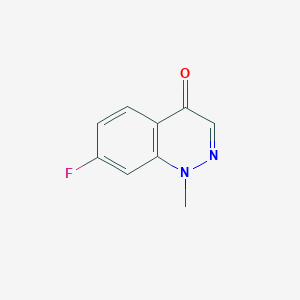
![4-[2-(Dimethylamino)ethyl]benzoic acid hydrochloride](/img/structure/B1374370.png)
